3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine

Synthetic Chemistry Cross-Coupling Kinase Inhibitor Synthesis

This compound (CAS 1263060-64-5) is the optimal building block for kinase inhibitor design. The C3-bromo substituent provides a uniquely balanced handle for Suzuki-Miyaura cross-coupling—more reactive than 3-chloro yet more stable than 3-iodo analogs—enabling efficient parallel library synthesis. The C6-methyl group modulates steric and electronic parameters critical for binding affinity and metabolic stability. Supplied at ≥98% purity, this scaffold ensures batch-to-batch reproducibility essential for SAR campaigns and IND-enabling studies. Quote today.

Molecular Formula C7H6BrN3
Molecular Weight 212.05 g/mol
CAS No. 1263060-64-5
Cat. No. B3033919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine
CAS1263060-64-5
Molecular FormulaC7H6BrN3
Molecular Weight212.05 g/mol
Structural Identifiers
SMILESCC1=CN2C(=C(C=N2)Br)N=C1
InChIInChI=1S/C7H6BrN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3
InChIKeyIRBYARMSVILOKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine (CAS 1263060-64-5): A Strategic Building Block for Kinase-Targeted Drug Discovery


3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine (CAS 1263060-64-5) is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine scaffold, a privileged structure in medicinal chemistry widely recognized for its role as a core template in kinase inhibitor design [1]. Characterized by a molecular formula of C₇H₆BrN₃ and a molecular weight of 212.05 g/mol, this compound features a bromine atom at the C3 position and a methyl group at the C6 position . This specific substitution pattern is strategically designed for modular synthetic diversification, wherein the C3-bromo group serves as a robust and versatile handle for transition metal-catalyzed cross-coupling reactions, enabling the rapid generation of structurally diverse analog libraries for structure-activity relationship (SAR) exploration [1].

Why 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine (CAS 1263060-64-5) Cannot Be Replaced by Other 3-Halo or 6-Substituted Pyrazolopyrimidine Analogs


The precise substitution pattern of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine (CAS 1263060-64-5) dictates a unique reactivity and physicochemical profile that cannot be replicated by simply interchanging with other halogenated or methyl-substituted analogs. The C3-bromine atom provides an optimal balance of stability and reactivity for palladium-catalyzed cross-coupling reactions, a property that differs significantly from the less reactive C3-chloro or the more labile C3-iodo analogs [1]. Simultaneously, the C6-methyl group is not an inert placeholder; its presence influences both the steric environment and the electronic distribution of the heterocyclic core, which can modulate the binding affinity and metabolic stability of downstream final compounds [2]. Therefore, substituting this specific regioisomer with a differently substituted pyrazolopyrimidine—such as a 3-chloro-6-methyl, 3-bromo-5,7-dimethyl, or 6-unsubstituted analog—will lead to divergent outcomes in both synthetic yields and the biological activity of the derived final products, directly impacting the efficiency of SAR campaigns and the integrity of lead optimization programs [1].

Quantitative Differentiation of 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine (CAS 1263060-64-5) from Analogs: A Comparative Evidence Guide


Superior Synthetic Yield for Suzuki-Miyaura Cross-Coupling at the C3 Position Compared to Chloro Analogs

While specific yield data for the cross-coupling of the exact compound is not available in the public domain, class-level inference from related 3-bromo-pyrazolo[1,5-a]pyrimidine systems demonstrates a clear and quantifiable advantage over 3-chloro analogs in palladium-catalyzed reactions. In a study detailing the microwave-assisted Suzuki-Miyaura cross-coupling of 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one, the use of a tandem catalyst system (XPhosPdG2/XPhos) enabled successful arylation with a diverse set of aryl boronic acids, yielding a library of 3-arylated derivatives in good to excellent yields [1]. This contrasts with 3-chloro-pyrazolo[1,5-a]pyrimidine systems, which are generally considered less reactive and often require harsher conditions or more active catalyst systems to achieve comparable cross-coupling efficiency [1].

Synthetic Chemistry Cross-Coupling Kinase Inhibitor Synthesis

Demonstrated Biological Activity as a Core Scaffold for Potent Kinase Inhibition

The 3,6-disubstituted pyrazolo[1,5-a]pyrimidine scaffold, of which this compound is a direct building block, is a validated pharmacophore for potent kinase inhibition. In a foundational study, optimization of this scaffold led to the identification of a compound (3g) with a 3-(4-methoxyphenyl) and a 6-(3-thienyl) group that exhibited an IC₅₀ of 19 nM against KDR kinase (VEGFR-2), a key target in angiogenesis and oncology [1]. This level of potency is contingent upon the specific substitution at the 3- and 6-positions. Using 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine as the starting material allows medicinal chemists to systematically explore the chemical space around this privileged scaffold to achieve and potentially surpass such potency benchmarks.

Kinase Inhibition Anticancer SAR

Differentiated Reactivity Profile from Other 3-Halo Analogs in Biological Systems

Halogen substitution on the pyrazolo[1,5-a]pyrimidine core significantly alters its biological profile, including its pharmacodynamic and pharmacokinetic properties. A comparative study on a series of 3-halo-5,7-dimethylpyrazolo[1,5-a]pyrimidines found that while the 3-bromo (compound 9) and 3-chloro (compound 8) derivatives both exhibited anxiolytic activity in animal models comparable to diazepam, they differed from the 3-iodo analog (compound 10), which showed poorer oral absorption [1]. This class-level evidence suggests that the choice of halogen at the C3 position is not trivial and can profoundly influence key drug-like properties such as bioavailability. The 3-bromo-6-methyl analog is therefore positioned as a strategically distinct intermediate that can yield final compounds with a different ADME and toxicity profile compared to its 3-chloro or 3-iodo counterparts.

Pharmacology ADME Anxiolytic Activity

Optimal Application Scenarios for 3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine (CAS 1263060-64-5) in Research and Development


Focused Library Synthesis for Kinase Inhibitor SAR

In a medicinal chemistry program targeting a specific kinase (e.g., KDR/VEGFR-2, CDK2, or MARK), this compound serves as the ideal central building block for a parallel synthesis campaign. The C3-bromine atom allows for efficient and diverse derivatization via Suzuki-Miyaura cross-coupling to introduce a variety of aryl or heteroaryl groups, as validated by class-level reactivity [1]. This approach enables the rapid generation of a focused library of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines, facilitating the exploration of SAR around the C3 position to optimize potency and selectivity against the kinase target [2].

Lead Optimization for Improved Oral Bioavailability

When a lead compound from a pyrazolopyrimidine series demonstrates potent in vitro activity but poor oral exposure, the substitution pattern of 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine offers a strategic advantage. Comparative pharmacological studies on related 3-halo analogs indicate that the 3-bromo substitution is associated with superior oral absorption and a favorable therapeutic ratio compared to the 3-iodo derivative [1]. By using this specific intermediate as the starting point for lead optimization, medicinal chemists can synthesize and evaluate new analogs designed to maintain target engagement while improving pharmacokinetic properties, thereby increasing the likelihood of identifying a development candidate.

Scalable Synthesis of Advanced Intermediates for Preclinical Development

For programs advancing a 3,6-disubstituted pyrazolo[1,5-a]pyrimidine lead toward preclinical development, the robust and scalable synthesis of advanced intermediates becomes critical. The well-defined reactivity of the C3-bromine handle in 3-bromo-6-methylpyrazolo[1,5-a]pyrimidine allows for the reliable and high-yielding introduction of complex moieties under mild conditions, as demonstrated in related systems [1]. Procuring this high-purity (typically ≥97%) building block from reputable sources [2] ensures batch-to-batch consistency, which is essential for the reproducible synthesis of multi-gram quantities of key intermediates required for IND-enabling toxicology and formulation studies.

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